molecular formula C8H9N3O2S B1396534 3-(5-Nitropyridin-2-yl)thiazolidine CAS No. 1311745-97-7

3-(5-Nitropyridin-2-yl)thiazolidine

Cat. No.: B1396534
CAS No.: 1311745-97-7
M. Wt: 211.24 g/mol
InChI Key: YMTOJUGCDPYRAG-UHFFFAOYSA-N
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Description

3-(5-Nitropyridin-2-yl)thiazolidine is a heterocyclic compound that features a thiazolidine ring fused with a nitropyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-2-yl)thiazolidine typically involves the reaction of 5-nitropyridine-2-thiol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 5-nitropyridine-2-thiol and chloroacetaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-2-yl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

3-(5-Nitropyridin-2-yl)thiazolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-2-yl)thiazolidine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The presence of the nitro group allows for redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazole: Exhibits diverse biological activities, including antimicrobial and anti-inflammatory effects.

    Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness

3-(5-Nitropyridin-2-yl)thiazolidine is unique due to the combination of the thiazolidine and nitropyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(5-nitropyridin-2-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-8(9-5-7)10-3-4-14-6-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTOJUGCDPYRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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